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Compound of Interest

Compound Name: PF 02367982

Cat. No.: B1679669

A Comparative Guide for Researchers and Drug Development Professionals

PF-02367982, also known as Crizotinib, is a potent, orally available small-molecule inhibitor of
receptor tyrosine kinases (RTKSs). Initially developed as a c-MET inhibitor, its clinical efficacy
has been most prominently demonstrated in non-small cell lung cancers (NSCLC) harboring
anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2] As with many kinase
inhibitors that target the highly conserved ATP-binding pocket, understanding the broader
cross-reactivity profile of PF-02367982 is crucial for elucidating its full therapeutic potential and
anticipating potential off-target effects. This guide provides a comprehensive comparison of the
inhibitory activity of PF-02367982 against a wide array of human kinases, supported by
experimental data and detailed methodologies.

Quantitative Kinase Inhibition Profile

The selectivity of PF-02367982 has been extensively profiled against large panels of kinases.
The following table summarizes the dissociation constants (Kd) for PF-02367982 against a
panel of 442 kinases from the KINOMEscan™ assay, providing a quantitative measure of
binding affinity. A lower Kd value indicates a higher binding affinity. For comparative purposes,
IC50 values for the (R)- and (S)-enantiomers of Crizotinib against a selection of key kinases
are also presented.
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Table 1: Cross-Reactivity Profile of PF-02367982 (Crizotinib) Against a Panel of Human
Kinases
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Kinase Target

Kd (nM) -

IC50 (nM) - (R)- IC50 (nM) - (S)-

KINOMEscan™ Crizotinib Crizotinib
Primary Targets
ALK 3.6 23.4 10.8
MET 1.6 8.2 4.1
ROS1 11 35 1.7
Significant Off-Targets
(Kd <100 nM)
AXL 21 15.6 7.5
FLT3 48 120 55
FES 85 28 13
LTK 24 - -
TYRO3 31 - -
MER 33 - -
STK22D (TSSK2) 49 - -
MAP4K4 55 - -
MST1R (RON) 68 - -
TNK2 70 - -
Weakly Inhibited
Kinases (100 nM < Kd
< 1000 nM)
ABL1 240 - -
SRC >1000 >1000 >1000
LCK >1000 >1000 >1000
This table presents a
selection of kinases
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for illustrative
purposes. For a
comprehensive list,
please refer to the full
KINOMEscan™

dataset.

Data Source: Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181) - LINCS Data Portal[3] and
Benchchem

Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)

This biochemical assay is designed to measure the binding affinity of a test compound to a
kinase of interest. It relies on the principle of Fluorescence Resonance Energy Transfer (FRET)
between a europium (Eu)-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled, ATP-
competitive kinase inhibitor (tracer).

Materials:

Kinase of interest (e.g., ALK, c-MET)

e LanthaScreen™ Eu-anti-Tag Antibody

» Alexa Fluor™ 647-labeled Kinase Tracer

e Test compound (PF-02367982)

o Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
e DMSO

o 384-well assay plates

Procedure:
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e Compound Dilution: Prepare a serial dilution of PF-02367982 in DMSO. A typical starting
concentration is 10 mM, followed by 1:3 serial dilutions.

» Reagent Preparation:

o Prepare a 3X solution of the kinase and Eu-anti-tag antibody mixture in assay buffer.

o Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

o Assay Assembly:

o Add 5 pL of the diluted test compound to the wells of a 384-well plate.

o Add 5 pL of the 3X kinase/antibody mixture to each well.

o Add 5 pL of the 3X tracer solution to each well.

 Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

o Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-
resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm
(Alexa Fluor™ 647).

o Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the compound concentration and fit the data to a sigmoidal dose-
response curve to determine the IC50 value.

Preparation

Reagent Preparation

Assay Analysis

FRET Readout Data Analysis
(Plate Reader) (IC50 Determination)

(Kinase, Antibody, Tracer)

Assay Assembly
(384-well plate)
Compound Dilution
(PF-02367s982)
%

Incubation
(1 hour, RT)
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Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Signaling Pathways

PF-02367982 primarily targets the ALK, c-MET, and ROS1 receptor tyrosine kinases. However,
its cross-reactivity with other kinases, such as AXL, FLT3, and FES, can lead to the modulation
of additional signaling pathways. Understanding these interactions is critical for a complete
picture of the compound's biological effects.

The primary targets of PF-02367982 (ALK, c-MET, and ROS1) are all receptor tyrosine kinases
that, upon activation, trigger downstream signaling cascades, including the PI3K/AKT,
MAPK/ERK, and JAK/STAT pathways.[4] These pathways are crucial for regulating cell
proliferation, survival, and differentiation. Aberrant activation of these kinases through genetic
alterations can lead to uncontrolled cell growth and cancer.

Key off-targets such as AXL and FLT3 are also RTKs implicated in cancer progression and
drug resistance. AXL signaling can activate the PI3BK/AKT and MAPK pathways, promoting cell
survival and migration.[5][6] FLT3 is critical for the normal development of hematopoietic stem
cells, and its aberrant activation is a driver in acute myeloid leukemia (AML), also signaling
through the PI3K/AKT and MAPK pathways.[1][7] The proto-oncogene FES is a non-receptor
tyrosine kinase that has been shown to play a role in cytokine signaling and myeloid
differentiation.
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Caption: Signaling pathways modulated by PF-02367982 (Crizotinib).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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